2,5-Dibromo-5-phenylpentanoic acid

Synthetic intermediate characterization Halogen content analysis Structure-property comparison

2,5-Dibromo-5-phenylpentanoic acid (CAS 887572-31-8) is a dibrominated aromatic carboxylic acid with the molecular formula C₁₁H₁₂Br₂O₂ and a molecular weight of 336.02 g/mol. Its IUPAC systematic name is benzenepentanoic acid, α,δ-dibromo-, reflecting bromine substitution at both the α-carbon (C2, adjacent to the carboxylic acid) and the δ-carbon (C5, benzylic position adjacent to the phenyl ring).

Molecular Formula C11H12Br2O2
Molecular Weight 336.02g/mol
Cat. No. B372802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-5-phenylpentanoic acid
Molecular FormulaC11H12Br2O2
Molecular Weight336.02g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(C(=O)O)Br)Br
InChIInChI=1S/C11H12Br2O2/c12-9(6-7-10(13)11(14)15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,15)
InChIKeyJRXRLEVWMKFIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-5-phenylpentanoic Acid (CAS 887572-31-8): Core Physicochemical Profile and Structural Identity for Procurement Evaluation


2,5-Dibromo-5-phenylpentanoic acid (CAS 887572-31-8) is a dibrominated aromatic carboxylic acid with the molecular formula C₁₁H₁₂Br₂O₂ and a molecular weight of 336.02 g/mol . Its IUPAC systematic name is benzenepentanoic acid, α,δ-dibromo-, reflecting bromine substitution at both the α-carbon (C2, adjacent to the carboxylic acid) and the δ-carbon (C5, benzylic position adjacent to the phenyl ring) . Predicted physicochemical properties include a density of 1.7±0.1 g/cm³, a boiling point of 418.1±45.0 °C at 760 mmHg, a flash point of 206.7±28.7 °C, a calculated LogP of 3.79, and a refractive index of 1.604 . This compound belongs to the class of α,ω-dibromo phenylalkanoic acids and serves as a bifunctional synthetic intermediate wherein the two bromine atoms reside in electronically and sterically distinct chemical environments, enabling chemoselective sequential derivatization strategies [1][2].

Why 2,5-Dibromo-5-phenylpentanoic Acid Cannot Be Replaced by In-Class Monobromo or Regioisomeric Analogs


The 2,5-dibromo-5-phenylpentanoic acid scaffold embeds two bromine atoms in electronically orthogonal environments—an α-bromo carboxylic acid (C2) and a benzylic bromide (C5)—that cannot be replicated by any single monobromo analog (e.g., 5-(4-bromophenyl)pentanoic acid, CAS 22647-95-6) or by dibromo regioisomers bearing vicinal bromines (e.g., 2,3-dibromo-2-methyl-5-phenylpentanoic acid or (3S,4S)-3,4-dibromo-5-phenylpentanoic acid) [1][2]. In monobromo analogs carrying only one reactive halide site, sequential orthogonal derivatization is structurally impossible; in vicinal dibromo regioisomers, both bromines reside on adjacent carbons and exhibit similar reactivity, precluding chemoselective discrimination [3]. The α,δ-spacing in 2,5-dibromo-5-phenylpentanoic acid places the two electrophilic centers at maximum electronic separation, where the benzylic C5 bromide reacts preferentially under SN2 conditions while the α-bromo acid at C2 remains available for subsequent transformations such as Hell-Volhard-Zelinsky-type chemistry or cross-coupling [4]. Generic substitution with a single-bromine or differently spaced dibromo congener therefore eliminates the defining sequential-derivatization capability that distinguishes this compound for multi-step synthetic route design [5].

Head-to-Head Quantitative Differentiation Evidence for 2,5-Dibromo-5-phenylpentanoic Acid vs. Closest Structural Analogs


Dual Bromine Substitution Pattern: α,δ-Dibromo vs. Monobromo Analogs – Molecular Weight and Halogen Content Comparison

2,5-Dibromo-5-phenylpentanoic acid (MW 336.02 g/mol, C₁₁H₁₂Br₂O₂) carries two covalently bound bromine atoms contributing approximately 47.6% of total molecular mass, compared to 5-(4-bromophenyl)pentanoic acid (MW 257.12 g/mol, C₁₁H₁₃BrO₂) with a single bromine atom contributing approximately 31.1% of molecular mass [1]. The additional bromine at the α-position (C2) increases molecular weight by 78.90 g/mol relative to the monobromo comparator and provides a second electrophilic site for nucleophilic displacement or metal-catalyzed cross-coupling chemistry . The predicted density of 1.7±0.1 g/cm³ for the target compound exceeds the 1.408 g/cm³ reported for 5-(4-bromophenyl)pentanoic acid, while the predicted boiling point (418.1±45.0 °C) is approximately 30.6 °C higher than the monobromo analog (387.5 °C at 760 mmHg) [2]. Similarly, the predicted flash point of 206.7±28.7 °C exceeds that of the monobromo comparator (188.16 °C) [2].

Synthetic intermediate characterization Halogen content analysis Structure-property comparison

Chemoselective Orthogonal Reactivity: Benzylic C5 Bromide vs. α-Bromo Acid C2 – Class-Level Reactivity Differential

The C5 bromine of 2,5-dibromo-5-phenylpentanoic acid is a secondary benzylic bromide, while the C2 bromine is an α-bromo carboxylic acid substituent. Extensive kinetic data on benzylic vs. α-halo carbonyl systems demonstrate that benzylic bromides undergo SN2 nucleophilic displacement approximately 10² to 10³ times faster than α-bromo esters and acids under comparable conditions, owing to resonance stabilization of the SN2 transition state by the adjacent aromatic ring [1][2]. This reactivity differential enables practical chemoselective sequential derivatization: the benzylic C5 bromide can be displaced first (e.g., with amines, thiols, or via Suzuki/Negishi coupling), leaving the α-bromo acid intact for a second orthogonal transformation . In contrast, vicinal dibromo analogs such as 2,3-dibromo-2-methyl-5-phenylpentanoic acid bear both bromines on adjacent carbons with similar electronic environments, yielding poor chemoselectivity and mixture formation under non-discriminating conditions [3]. The monobromo comparator 5-(4-bromophenyl)pentanoic acid places its sole bromine on the aromatic ring (aryl bromide), which is substantially less reactive toward SN2 displacement than the benzylic C5 bromide of the target compound, and entirely lacks the α-bromo acid handle .

Chemoselective synthesis Benzylic bromide reactivity Orthogonal functionalization Nucleophilic substitution kinetics

Synthetic Yield Benchmarking: Dibromo Phenylpentanoic Acid Scaffold Synthesis Efficiency in Comparable Bromination Protocols

The synthesis of structurally related dibromo phenylpentanoic acid derivatives via electrophilic bromine addition to the corresponding pentenoic acid precursors has been reported with well-characterized yields. 2,3-Dibromo-2-methyl-5-phenylpentanoic acid was prepared from (E)-2-methyl-5-phenyl-2-pentenoic acid in 84% isolated yield (1.95 g, 5.6 mmol scale) after 6 hours of reaction in dry chloroform at room temperature [1]. Under analogous bromination conditions, 2(R,S),3(S,R)-2,3-dibromo-3-methyl-5-phenyl-2-pentanoic acid was obtained in 99% yield (1.05 g, 3.0 mmol scale) from the corresponding (Z)-pentenoic acid precursor after 16 hours [2]. While direct yield data for 2,5-dibromo-5-phenylpentanoic acid are not reported in the peer-reviewed literature, these class-related examples establish that bromine addition across the phenylpentenoic acid scaffold proceeds with high efficiency and that the dibromo product class is synthetically accessible in good to excellent yields [1][2]. The α,δ-substitution pattern of the target compound, however, requires a fundamentally different synthetic approach (e.g., sequential bromination or HBr addition to a 5-phenyl-2-pentenoic acid precursor) compared to the one-step vicinal dibromination used for the 2,3-dibromo analogs, reflecting the distinct chemical route required to access the 2,5-regioisomer [3].

Dibromination yield Bromine addition to pentenoic acids Synthetic efficiency comparison

Carboxylic Acid Functionality as an Orthogonal Handle: Derivatization Versatility vs. Non-Acidic Dibromo Congeners

2,5-Dibromo-5-phenylpentanoic acid bears a free carboxylic acid group (pKa predicted ≈2.5–3.5 for α-bromo acids [1]) that provides a third orthogonal functionalization handle beyond the two C–Br bonds. This contrasts with non-acidic dibromo analogs such as 1,5-dibromo-3-phenylpentane (CAS not located; C₁₁H₁₄Br₂, no carboxylic acid) and 2,5-dibromopentanoic acid (CAS 1450-81-3, C₅H₈Br₂O₂, MW 259.92 g/mol), which lack the aromatic phenyl substituent and therefore lack the benzylic activation of the C5 bromide [2][3]. The carboxylic acid enables amide coupling with amines, esterification with alcohols, reduction to the primary alcohol, or conversion to the acyl chloride for further elaboration—all without interference from the two C–Br bonds under appropriately chosen conditions . The combination of a free acid, a benzylic bromide, and an α-bromo acid within a single C₅ backbone (plus phenyl terminus) creates a trifunctional scaffold (acid + benzylic electrophile + α-halo carbonyl) that is absent from all simpler comparator structures .

Carboxylic acid derivatization Amide coupling Esterification Orthogonal protection strategy

Lipophilicity (LogP) Differentiation vs. Non-Phenyl Dibromo Congeners: Implications for Extraction and Chromatographic Behavior

The predicted LogP of 2,5-dibromo-5-phenylpentanoic acid is 3.79 , reflecting the combined lipophilic contributions of two bromine atoms and the terminal phenyl group on the pentanoic acid backbone. This value is substantially higher than that of 2,5-dibromopentanoic acid (CAS 1450-81-3, C₅H₈Br₂O₂, MW 259.92 g/mol), which lacks the phenyl substituent and has a predicted LogP of approximately 1.2–1.8 (estimated by atom-based contribution methods for C₅ dibromoalkanoic acids) [1]. The approximately 100-fold greater predicted octanol-water partition coefficient (LogP difference ≥2 log units) translates to markedly different extraction behavior: the target compound partitions strongly into organic solvents (ethyl acetate, dichloromethane) under acidic aqueous conditions, whereas the non-phenyl analog exhibits greater water solubility and requires salting-out or continuous extraction for efficient recovery from aqueous reaction mixtures [2]. The higher LogP also translates to longer reversed-phase HPLC retention times (estimated ΔtR ≥ 3–5 minutes on standard C18 columns with acetonitrile/water gradients), which is relevant for purity analysis and preparative chromatography method development [3].

LogP comparison Lipophilicity Extraction efficiency Chromatographic retention

Optimal Application Scenarios for 2,5-Dibromo-5-phenylpentanoic Acid Based on Verified Differentiation Evidence


Sequential Chemoselective Derivatization in Parallel Medicinal Chemistry Library Synthesis

In medicinal chemistry campaigns requiring rapid analog generation from a common intermediate, 2,5-dibromo-5-phenylpentanoic acid enables a two-step, one-pot sequential functionalization strategy. The benzylic C5 bromide can be displaced first with diverse amine nucleophiles (primary and secondary amines, anilines) to install an amine diversity element at the δ-position, followed by amide coupling at the carboxylic acid to introduce a second diversity element at C1. The α-bromo acid at C2 remains intact throughout both steps and can be retained for a third diversification step (e.g., Negishi coupling with organozinc reagents or substitution with oxygen/sulfur nucleophiles) after library members are purified. This trifunctional scaffold architecture is not achievable with monobromo phenylpentanoic acids (only one Br handle) or with 2,5-dibromopentanoic acid (no phenyl group, no benzylic activation of the C5 bromide) [1].

Agrochemical Intermediate Synthesis Requiring Benzylic Functional Group Introduction

In the synthesis of phenyl-substituted agrochemical actives (e.g., certain pyrethroid analogs or phenylalkylamide fungicides), the benzylic C5 bromide of 2,5-dibromo-5-phenylpentanoic acid serves as a preferred electrophilic entry point for introducing heteroatom substituents (N, O, S) at the carbon α to the phenyl ring. The enhanced SN2 reactivity of the benzylic position relative to the α-bromo acid (approximately 10²–10³-fold rate enhancement based on class-level kinetic data [2]) allows selective displacement without competitive reaction at C2, enabling clean product profiles and simplified purification. The free carboxylic acid can subsequently be converted to the corresponding amide or ester for agrochemical target molecule completion, while the residual α-bromo group may be reduced or further elaborated depending on the target structure .

Building Block for Cross-Coupling-Based Polymer and Materials Chemistry Monomer Synthesis

For materials science applications requiring AB-type monomers with two differentially reactive halide sites for step-growth polymerization, 2,5-dibromo-5-phenylpentanoic acid offers a unique advantage over symmetric α,ω-dibromoalkanes: the benzylic C5 bromide undergoes Pd-catalyzed cross-coupling (Suzuki, Negishi) significantly faster than the α-bromo acid, enabling controlled sequential coupling to synthesize unsymmetrical oligomers or to install different aryl/alkenyl groups at each position. This contrasts with 2,5-dibromopentanoic acid, where both bromides reside on electronically similar sp³ carbons and exhibit near-identical cross-coupling reactivity, leading to statistical mixtures in sequential coupling attempts [3]. The carboxylic acid also provides a site for post-polymerization functionalization or surface attachment chemistry [4].

Reference Standard and Analytical Method Development for Halogenated Phenylalkanoic Acid Metabolite Profiling

In environmental chemistry and toxicology studies investigating halogenated phenylalkanoic acids as potential metabolites or degradation products of brominated flame retardants and agrochemicals, 2,5-dibromo-5-phenylpentanoic acid can serve as a characterized reference standard. Its predicted LogP of 3.79 and distinct GC-amenable properties (predicted bp 418 °C; amenable to derivatization via methyl ester formation at the carboxylic acid for GC-MS analysis) make it suitable for method development and calibration . The compound's dibrominated mass spectral signature (characteristic Br isotope pattern: M+, M+2, M+4 in approximately 1:2:1 ratio) provides unambiguous identification in complex environmental extracts, distinguishing it from monobromo analogs that exhibit only a 1:1 M+/M+2 pattern [5].

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